S3 Fragment

STAT3 inhibition Selectivity profiling Electrophoretic mobility shift assay (EMSA)

Select S3I-201 for your STAT3 inhibition studies when experimental consistency and scientific lineage are critical. As the extensively referenced first-generation probe, it provides a moderate potency (IC50 86 µM) and a defined selectivity window against STAT1/STAT5, making it an indispensable calibration standard and positive control for cell-based assays. Its unique amidosalicylic acid chemotype offers a clear baseline for SAR studies, enabling direct benchmarking of advanced analogs. This compound is validated in in vivo oncology and fibrosis models, ensuring reliable cross-study comparability.

Molecular Formula C73H120N18O24S2
Molecular Weight 1698.0 g/mol
Cat. No. B12386364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS3 Fragment
Molecular FormulaC73H120N18O24S2
Molecular Weight1698.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N
InChIInChI=1S/C73H120N18O24S2/c1-34(2)54(87-51(95)31-77-61(102)48(32-92)85-59(100)39(11)78-60(101)41(75)22-25-116-12)68(109)80-43(23-26-117-13)63(104)89-56(36(5)6)71(112)86-49(33-93)67(108)82-45(29-52(96)97)65(106)81-46(30-53(98)99)66(107)90-58(38(9)10)72(113)91-57(37(7)8)69(110)79-42(21-17-18-24-74)62(103)88-55(35(3)4)70(111)83-44(27-40-19-15-14-16-20-40)64(105)84-47(73(114)115)28-50(76)94/h14-16,19-20,34-39,41-49,54-58,92-93H,17-18,21-33,74-75H2,1-13H3,(H2,76,94)(H,77,102)(H,78,101)(H,79,110)(H,80,109)(H,81,106)(H,82,108)(H,83,111)(H,84,105)(H,85,100)(H,86,112)(H,87,95)(H,88,103)(H,89,104)(H,90,107)(H,91,113)(H,96,97)(H,98,99)(H,114,115)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-,58-/m0/s1
InChIKeyXDZUZFMELIKYJX-UHKLPSQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S3I-201 (NSC 74859) Chemical Probe: Baseline Identity and Mechanism as a STAT3 SH2 Domain Inhibitor


S3I-201 (NSC 74859) is a small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3), identified from the National Cancer Institute chemical libraries via structure-based virtual screening against the STAT3 SH2 domain [1]. It is a cell-permeable amidosalicylic acid compound (CAS: 501919-59-1; C16H15NO7S) that binds to the STAT3 SH2 domain, thereby preventing STAT3 phosphorylation, dimerization, DNA-binding, and STAT3-dependent transcriptional activity .

Why STAT3 Inhibitors Are Not Interchangeable: The S3I-201 Specificity and Potency Profile Demands Precise Chemical Selection


STAT3 inhibitors exhibit wide variability in their molecular targets, binding affinities, and selectivity profiles, making direct substitution scientifically unsound. S3I-201's distinct chemotype, the amidosalicylic acid scaffold, confers a specific binding mode within the STAT3 SH2 domain [1]. Critically, S3I-201 demonstrates a unique selectivity fingerprint against STAT family members that is not replicated by other inhibitors like Stattic or BP-1-102 . Furthermore, the presence of the tosyl group in S3I-201 introduces potential for off-target alkylation, a liability that has driven the development of improved analogs such as S3I-201.1066 and BP-1-102, which were designed to mitigate this issue [2][3]. Thus, for studies requiring a well-characterized, first-generation chemical probe with a defined selectivity window and a clear lineage to more advanced analogs, S3I-201 remains an essential comparator and reference standard.

Quantitative Evidence for Selecting S3I-201: A Comparative Analysis of Potency, Selectivity, and Scaffold Evolution


STAT3 DNA-Binding Inhibition (IC50) vs. STAT1 and STAT5: A Distinct Selectivity Fingerprint

S3I-201 exhibits a unique selectivity profile among STAT family members in a cell-free DNA-binding assay, with an IC50 of 86 μM for STAT3·STAT3 homodimers, 160 μM for STAT1·STAT3 heterodimers, >300 μM for STAT1·STAT1 homodimers, and 166 μM for STAT5 . This profile differs markedly from Stattic, which inhibits STAT3 activation with an IC50 of 5.1 μM and shows high selectivity for STAT3 over STAT1, but does not provide the detailed homodimer/heterodimer resolution .

STAT3 inhibition Selectivity profiling Electrophoretic mobility shift assay (EMSA)

Scaffold Evolution: S3I-201 vs. S3I-201.1066 – Rational Design for Improved Affinity and Reduced Alkylation

S3I-201 contains a tosyl group that confers a significant alkylation liability, leading to non-selective protein modification [1]. To address this, the analog S3I-201.1066 was designed, replacing the tosyl group with a pentafluorobenzene sulfonamide, resulting in a compound that directly interacts with the STAT3 SH2 domain with a Kd of 2.74 μM and disrupts pTyr-peptide binding with an IC50 of 23 μM [2][3]. This represents a ~3.7-fold improvement in potency and a marked reduction in off-target alkylation.

Drug design Structure-activity relationship (SAR) Alkylation liability

In Vivo Antitumor Efficacy: S3I-201 in a Breast Cancer Xenograft Model

S3I-201 has demonstrated significant antitumor activity in a murine xenograft model of human breast cancer. Administration of 5 mg/kg intravenously every 2 or 3 days for two weeks resulted in strong growth inhibition of MDA-MB-231 breast tumor xenografts compared to vehicle-treated controls [1]. This provides a quantitative benchmark for in vivo efficacy against which other STAT3 inhibitors or delivery formulations can be compared.

Xenograft model In vivo efficacy Breast cancer

Comparative Selectivity: S3I-201 vs. BP-1-102 – Binding Affinity and Alkylation Profile

The evolution from S3I-201 to BP-1-102 highlights a critical shift in chemical properties. While S3I-201 is known for its non-selective alkylation, BP-1-102 was engineered to eliminate this liability and achieve a much tighter binding affinity for STAT3, with a reported Kd of 504 nM [1]. This represents a >5-fold improvement in binding affinity compared to S3I-201.1066 (Kd = 2.74 μM), and a vastly improved selectivity profile.

Binding affinity (Kd) Chemical probe optimization STAT3 inhibitor

Optimized Application Scenarios for S3I-201 in Preclinical Research and Drug Discovery


Calibrating Assays and Validating Target Engagement in STAT3-Dependent Cancer Models

S3I-201's moderate potency (STAT3 DNA-binding IC50 = 86 μM) and defined selectivity window against STAT1 and STAT5 make it an ideal tool for calibrating the sensitivity of cell-based and biochemical assays for STAT3 activity . It can be used as a positive control to confirm target engagement without the risk of complete pathway shutdown that might occur with more potent inhibitors like Stattic (IC50 = 5.1 μM) . Its well-documented in vivo efficacy in breast cancer xenograft models (5 mg/kg i.v.) further validates its use in preclinical oncology studies [1].

SAR Studies and Chemical Probe Optimization: The Reference Scaffold for Next-Generation STAT3 Inhibitors

S3I-201 serves as the essential reference point for structure-activity relationship (SAR) studies aimed at developing improved STAT3 inhibitors. Its known alkylation liability and moderate binding affinity provide a clear baseline for measuring improvements in analogs like S3I-201.1066 (Kd = 2.74 μM) and BP-1-102 (Kd = 504 nM) [2][3]. Researchers can use S3I-201 to benchmark the gains in potency and selectivity achieved through rational design, and to demonstrate the mitigation of off-target alkylation.

Investigating STAT3 Biology in Fibrosis and Non-Oncology Indications

Beyond oncology, S3I-201 has demonstrated efficacy in suppressing liver fibrogenesis and angiogenesis in both in vitro and in vivo models [4]. This expands its utility to researchers studying fibrotic diseases, where its moderate potency and defined selectivity profile may be advantageous for chronic treatment paradigms or for dissecting STAT3's role in complex disease processes without overt cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for S3 Fragment

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.